![molecular formula C19H24N4O3S B2828916 N-tert-butyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 888434-30-8](/img/structure/B2828916.png)

N-tert-butyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

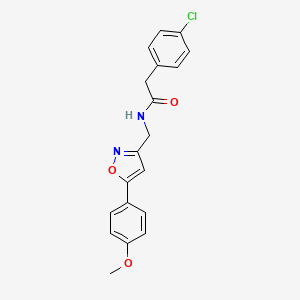

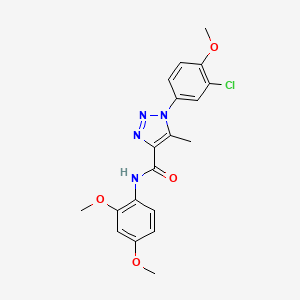

The compound “N-tert-butyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide” is a complex organic molecule. It contains several functional groups including an amide, a sulfanyl group, and a pyrimido-indole ring . These functional groups suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a heterocyclic ring. The tert-butyl group is a bulky substituent, which could influence the compound’s conformation and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group could participate in condensation reactions, and the sulfanyl group could be involved in oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of an amide group could result in hydrogen bonding, influencing its solubility and boiling point .Wissenschaftliche Forschungsanwendungen

Chemiluminescence in Synthetic Chemistry

One application involves the synthesis and investigation of chemiluminescent compounds. For instance, the study by Watanabe et al. (2010) details the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, exploring their base-induced chemiluminescence. This research demonstrates the thermal stability and light-emitting properties of these compounds, providing insights into their potential applications in analytical chemistry and bioimaging techniques Watanabe, M. et al. (2010). The Journal of organic chemistry.

Crystallography and Molecular Structure

Kaur et al. (2012) investigated the crystal structure of a related compound, showcasing the complex hydrogen bonding patterns and supramolecular arrangements. Such studies contribute to our understanding of molecular interactions and can inform the design of new materials and pharmaceuticals Kaur, M. et al. (2012). Acta Crystallographica Section E: Structure Reports Online.

Anti-inflammatory and Analgesic Agents

Research by Ikuta et al. (1987) on 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones highlights the exploration of compounds with potential anti-inflammatory and analgesic properties, as well as dual inhibitors of prostaglandin and leukotriene synthesis. This line of investigation could lead to the development of new therapeutic agents with improved safety profiles Ikuta, H. et al. (1987). Journal of medicinal chemistry.

Histamine H4 Receptor Ligands

Altenbach et al. (2008) conducted structure-activity relationship studies on 2-aminopyrimidines as ligands for the histamine H4 receptor, aiming to optimize their potency for potential therapeutic applications. This research underscores the importance of chemical modifications for enhancing drug efficacy and provides a foundation for developing new treatments for inflammation and pain Altenbach, R. et al. (2008). Journal of medicinal chemistry.

Synthesis of Protected β-Amino Acids

Robinson and Wyatt (1993) explored the addition of Reformatsky reagents to imines, leading to the synthesis of protected β-amino acids. This work is pivotal for peptide synthesis and drug development, highlighting the versatility of such compounds in synthetic organic chemistry Robinson, A. J., & Wyatt, P. B. (1993). Tetrahedron.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-tert-butyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-19(2,3)22-14(24)11-27-18-21-15-12-7-5-6-8-13(12)20-16(15)17(25)23(18)9-10-26-4/h5-8,20H,9-11H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHIKIDHSKIXTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1-{[(3-methylphenyl)amino]carbonyl}piperidin-4-yl)acetate](/img/structure/B2828835.png)

![2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2828840.png)

![5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2828841.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2828842.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2828844.png)

![(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone](/img/structure/B2828848.png)

![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828849.png)